
2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096332-73-7 . It has a molecular weight of 396.05 and its IUPAC name is 2,4-difluoro-3,5-bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl methyl ether .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)15(23)13(14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling . They can be converted into a broad range of functional groups . Protodeboronation of pinacol boronic esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .Physical and Chemical Properties Analysis
This compound is stored at refrigerated temperatures .Applications De Recherche Scientifique
Versatile Intermediates for Polymer Synthesis
A study by Neilson et al. (2007) explored the use of aryl diboronic acids, including derivatives similar to the specified compound, in the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers exhibit high molecular weights, superb thermal stability, and excellent processability. Their photoluminescence studies reveal potential applications in tailored light emission materials for a broad spectrum of visible light (Neilson et al., 2007).
Advancements in Cross-Coupling Reactions
Takagi et al. (2002) demonstrated the synthesis of 1-alkenylboronic acid pinacol esters through palladium-catalyzed cross-coupling reactions, offering a pathway to synthesize unsymmetrical 1,3-dienes. This method underscores the role of boronic acid esters in facilitating complex organic transformations, potentially including the targeted compound (Takagi et al., 2002).
Phosphorescence from Arylboronic Esters
Shoji et al. (2017) uncovered the phosphorescence properties of simple arylboronic esters, including those related to 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester, in the solid state at room temperature. This finding opens new avenues for the development of heavy-atom-free organic phosphorescent materials for applications in optical and electronic devices (Shoji et al., 2017).
Hyperbranched Polythiophene Synthesis
Segawa et al. (2013) reported the synthesis of hyperbranched polythiophene with nearly 100% branching via the Suzuki–Miyaura coupling reaction, utilizing phenyl boronic acid pinacol ester. This highlights the utility of boronic acid esters in creating highly branched polymers with potential applications in electronic materials (Segawa et al., 2013).
Stereoselective Borylation of gem-Difluoroalkenes
Zhang et al. (2017) developed a method for synthesizing (Z)-fluorinated alkenylboronic acid pinacol esters through Cu-catalyzed stereoselective borylation. This process emphasizes the strategic use of boronic acid esters in synthesizing fluorinated compounds, which are highly sought after in pharmaceutical and agrochemical industries (Zhang et al., 2017).
Mécanisme D'action
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
The compound likely interacts with its targets through the boronic ester functional groups. These groups can undergo reactions such as protodeboronation , which could potentially lead to changes in the target molecules.
Biochemical Pathways
Boronic acids and their esters are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially affect their bioavailability.
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH .
Propriétés
IUPAC Name |
2-[2,4-difluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)15(23)13(14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSADMYCXJHVNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28B2F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide](/img/structure/B2941232.png)
![N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2941234.png)

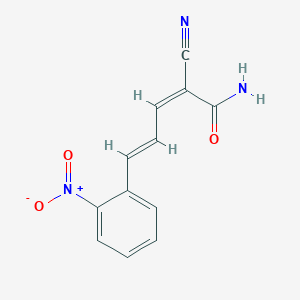
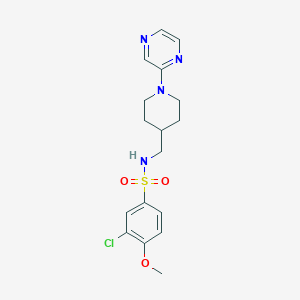
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)
![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
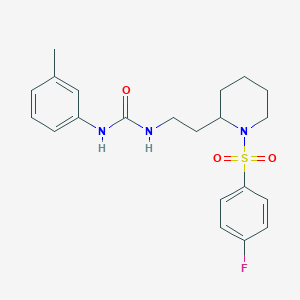
![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)
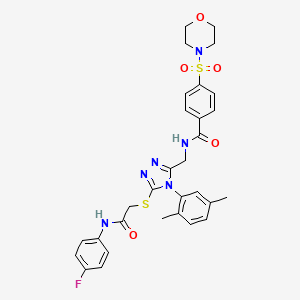
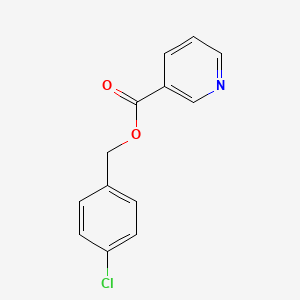
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)
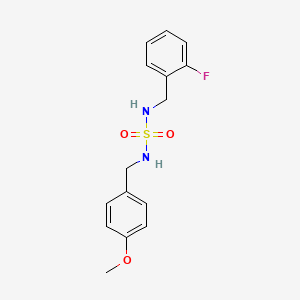
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2941255.png)
